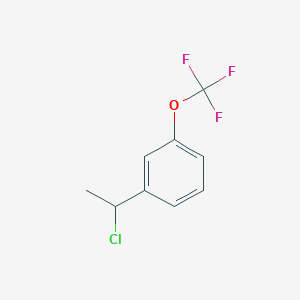

1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1-(1-chloroethyl)-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3O/c1-6(10)7-3-2-4-8(5-7)14-9(11,12)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDDHNGSXVJYLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene typically involves the reaction of 1-chloroethylbenzene with trifluoromethoxy reagents under specific conditions. One common method includes the use of metal-organic frameworks (MOFs) as catalysts for the asymmetric electrocarboxylation of 1-chloroethylbenzene with carbon dioxide . The reaction conditions, such as temperature, charge, and catalyst quantity, are optimized to achieve the desired product.

Industrial production methods may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity of the compound. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient industrial production.

Chemical Reactions Analysis

1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The chloroethyl group can undergo nucleophilic substitution reactions, while the trifluoromethoxy group can participate in various electronic interactions. These interactions influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Compounds for Comparison:

The methoxy group is electron-donating, leading to higher electron density on the aromatic ring compared to the trifluoromethoxy analog. This difference significantly alters reactivity in electrophilic substitution reactions .

It is commonly used in thiazinane synthesis (e.g., 3-[1-(4-chlorophenyl)ethyl]-1,3-thiazinane-2-thione) via nucleophilic substitution with K2CO3 in acetonitrile .

1-Chloro-2-iodo-4-(trifluoromethoxy)benzene (CAS: 845866-91-3): Features iodine at the 2-position, enhancing susceptibility to cross-coupling reactions. The presence of iodine increases molecular weight (266.69 g/mol) and polarizability compared to the target compound .

Electronic Effects Summary:

| Compound | Substituents | Electronic Character of Ring | Reactivity Profile |

|---|---|---|---|

| Target Compound | -OCF3, -CH2Cl | Strongly electron-deficient | Electrophilic substitution, SN2 at -CH2Cl |

| 1-(1-Chloroethyl)-4-methoxybenzene | -OCH3, -CH2Cl | Electron-rich | Faster electrophilic substitution |

| 1-Chloro-4-(1-chloroethyl)benzene | -Cl, -CH2Cl | Moderately electron-deficient | Nucleophilic substitution |

Physicochemical Properties

Key Data:

- 1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene (CAS: 1804049-43-1):

- 1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene :

- Predicted boiling point: ~250–280 °C (based on trifluoromethoxy analogs).

- Higher density than methoxy analogs due to the -OCF3 group.

Comparison Table:

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|

| Target Compound | ~228.6 | 250–280 (est.) | ~1.3 (est.) |

| 1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene | 266.69 | 264.0±35.0 | 1.194 |

| 1-Chloro-2-iodo-4-(trifluoromethoxy)benzene | 306.45 | Not reported | Not reported |

Biological Activity

1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene is an aromatic compound characterized by a chloroethyl group and a trifluoromethoxy substituent. Its molecular formula is C₇H₄ClF₃O, with a molecular weight of approximately 180.555 g/mol. This compound exhibits unique physical and chemical properties due to the electron-withdrawing nature of the trifluoromethoxy group, which influences its reactivity and potential interactions with biological systems.

The presence of halogens, particularly fluorine, enhances the lipophilicity of the compound, potentially affecting its bioavailability and interaction with biological membranes. Similar compounds have been noted for exhibiting various biological activities, including antimicrobial and antifungal properties.

Antimicrobial Activity

Compounds containing trifluoromethyl groups often demonstrate significant antimicrobial properties. For instance, related studies indicate that similar structures can exhibit antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The mechanism typically involves disruption of bacterial cell function, leading to cell death.

Interaction with Biological Macromolecules

The trifluoromethoxy group enhances interaction with enzymes or receptors, suggesting potential efficacy in pharmaceutical applications. This interaction may lead to alterations in enzyme activity or receptor binding, which could be beneficial in drug design .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One notable approach involves the asymmetric electrocarboxylation of (1-chloroethyl)benzene using CO₂ under mild conditions, yielding optically active products.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally similar to this compound:

- Study on Triazolo Derivatives : Research on triazolo derivatives indicated their potential antibacterial activities, suggesting that similar mechanisms could apply to this compound.

- Environmental Interactions : Investigations into the environmental stability and degradation pathways of halogenated compounds provide insights into their behavior in biological systems .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromo-3-(trifluoromethoxy)benzene | C₇H₄BrF₃O | Bromine substituent instead of chlorine |

| 3-Chlorobenzotrifluoride | C₇H₄ClF₃ | Lacks the chloroethyl group |

| 2-Chloro-4-(trifluoromethyl)phenylboronic acid | C₇H₄ClF₃B | Contains a boronic acid functional group |

| 1-Chloromethyl-3-(trifluoromethyl)benzene | C₈H₆ClF₃ | Chloromethyl substituent |

Q & A

Basic: What are the recommended synthetic routes for 1-(1-chloroethyl)-3-(trifluoromethoxy)benzene, and how can reaction yields be optimized?

The synthesis typically involves halogenation or substitution reactions on a benzene ring pre-functionalized with trifluoromethoxy and ethyl groups. For example, describes a method using precursors like 1-(1-chloroethyl)-4-methoxybenzene (2e) with lithium diisopropylamide (LDA) in THF, achieving yields up to 76% via controlled reaction conditions. Optimization strategies include:

- Catalyst selection : Chiral ligands (e.g., (R,R)-L1) enhance enantioselectivity in asymmetric syntheses .

- Solvent choice : Polar aprotic solvents (e.g., THF) improve intermediate stability.

- Temperature control : Low temperatures (-78°C) minimize side reactions during halogenation .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry (e.g., δ 5.18 ppm for benzylic protons in related compounds) .

- Infrared Spectroscopy (FTIR) : Identifies functional groups like C-F (1100–1200 cm) and C-Cl (550–850 cm) stretches .

- Chiral Supercritical Fluid Chromatography (SFC) : Resolves enantiomeric excess in asymmetric syntheses .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., 196.55 g/mol for analogous structures) .

Basic: What are the key physical and chemical properties of this compound?

While direct data is limited, extrapolation from structurally similar compounds (e.g., 1-chloro-3-(trifluoromethoxy)benzene) suggests:

Basic: What safety precautions are necessary when handling this compound?

- Hazard Codes : Likely R36/37/38 (irritant to eyes, skin, respiratory system) based on analogous chlorinated aromatics .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid light exposure (photoreactive Cl/CF groups) .

- Storage : Store at 2–8°C in airtight, light-resistant containers .

Advanced: How does this compound participate in catalytic asymmetric syntheses?

It serves as an electrophilic partner in cross-couplings. For example, highlights its use in reductive acyl cross-couplings with propanoyl chlorides, forming enantioenriched ketones (86–91% ee) via nickel catalysis. Key factors:

- Ligand design : Bulky ligands control stereoselectivity.

- Reductive conditions : Zn or Mn reductants prevent over-oxidation .

Advanced: What is its reactivity in transition-metal-catalyzed cross-coupling reactions?

The chloroethyl group undergoes Suzuki-Miyaura or Negishi couplings. For instance, shows bromomethyl analogs reacting with sodium sulfonates to form arylsulfonamide inhibitors. Optimization includes:

Advanced: How does steric and electronic effects influence its stability under acidic/basic conditions?

- Acidic conditions : The electron-withdrawing trifluoromethoxy group destabilizes the ring, risking hydrolysis of the chloroethyl moiety.

- Basic conditions : LDA deprotonates benzylic positions, enabling elimination to form alkenes .

Stability studies require monitoring via TLC or HPLC to detect degradation products.

Advanced: What role does it play in medicinal chemistry research?

It is a precursor for bioactive molecules. demonstrates its bromomethyl analog’s use in synthesizing ADAM-17 inhibitors (e.g., sodium 4-(3-(trifluoromethoxy)benzyloxy)benzenesulfonate), validated by H-NMR and cell-based assays .

Advanced: What mechanistic insights exist for its reactions with nucleophiles?

The chloroethyl group undergoes S2 displacement. Computational studies (DFT) on related compounds show:

- Transition state : Bimolecular mechanism with inversion at the benzylic carbon.

- Solvent effects : Polar solvents stabilize charged intermediates, accelerating substitution .

Advanced: How does its reactivity compare to bromoethyl or iodoethyl analogs?

- Reactivity order : Iodo > Bromo > Chloro (due to bond strength and leaving-group ability).

- Applications : Chloro derivatives are less reactive but offer better stability for storage; bromo analogs are preferred for faster cross-couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.